4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
InChI Key |
TZEBFJVMOUXHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Ester Bond Formation
The formation of the ester linkage is a critical step in the synthesis of 4-acetamidophenyl 2-chlorobenzoate (B514982). Various methods can be employed to achieve this transformation, each with its own set of advantages and considerations.
Schotten-Baumann Acylation Approaches
The Schotten-Baumann reaction is a well-established method for synthesizing esters and amides. iitk.ac.inwikipedia.org It typically involves the reaction of an alcohol or phenol (B47542) with an acyl chloride in the presence of a base. iitk.ac.in In the context of synthesizing 4-acetamidophenyl 2-chlorobenzoate, this would involve the reaction of paracetamol (4-acetamidophenol) with 2-chlorobenzoyl chloride.
The reaction is often carried out under what are known as "Schotten-Baumann conditions," which typically refer to a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orglscollege.ac.in The base, often an aqueous solution of sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid that is generated during the reaction, which helps to drive the equilibrium towards the formation of the ester product. byjus.comorganic-chemistry.org Pyridine, when used as a base, can also act as a superior acylating agent catalyst. byjus.com The mechanism involves the nucleophilic attack of the amine on the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a chloride ion. iitk.ac.in Research has demonstrated the successful synthesis of 4'-acetamidophenyl-2-chlorobenzoate using the Schotten-Baumann reaction. scribd.com
Microwave-Assisted Synthesis Protocols for Related Structures
Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry. researchgate.net This method often leads to shorter reaction times, higher yields, and greater purity of the final product when compared to conventional heating methods. researchgate.netnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided information, the synthesis of related structures, such as other acetamidophenyl esters and amides, has been successfully achieved using this technology. researchgate.netscispace.comscielo.br
For instance, the synthesis of propacetamol, a prodrug of acetaminophen (B1664979), has been significantly improved using microwave irradiation. scispace.comscielo.brresearchgate.net In one study, heating 4-acetamidophenyl-2-chloroacetate with diethylamine (B46881) in a microwave reactor at 120 °C for 10 minutes resulted in a 98% isolated yield of the desired product, a significant improvement over conventional methods. scispace.comscielo.br This highlights the potential of microwave-assisted protocols for the efficient synthesis of ester derivatives of acetaminophen. The success of these related syntheses suggests that a similar microwave-assisted approach could be developed for the esterification of paracetamol with 2-chlorobenzoyl chloride.
Conventional Esterification Methods
Beyond the Schotten-Baumann reaction, other conventional esterification methods can be applied. These often involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. google.com However, for the synthesis of this compound, the use of the more reactive acyl chloride (2-chlorobenzoyl chloride) is generally preferred over the corresponding carboxylic acid (2-chlorobenzoic acid) to achieve higher yields and more favorable reaction kinetics.
One common challenge in esterification reactions, particularly when using acyl chlorides, is the potential for racemization if chiral centers are present. nih.gov While this is not a concern for this compound, it is a critical consideration in the synthesis of other pharmaceutical compounds. nih.gov Another approach involves the use of coupling reagents, such as triphenylphosphine (B44618) oxide and oxalyl chloride, which can facilitate the esterification of carboxylic acids and alcohols under mild, neutral conditions. nih.gov
Precursor and Reagent Chemistry for this compound Synthesis
The successful synthesis of this compound is critically dependent on the reactivity and properties of its precursors, namely chloroacetyl chloride and chlorobenzoyl chlorides.
Role of Chloroacetyl Chloride in Related Syntheses
Chloroacetyl chloride is a bifunctional compound, meaning it possesses two reactive sites. wikipedia.orgyufenggp.com The acyl chloride group readily reacts to form esters and amides, while the chloro group can be displaced by nucleophiles. wikipedia.orgtandfonline.com This dual reactivity makes it a versatile building block in organic synthesis. chemicalbook.com It is widely used in the production of various commercial products, including herbicides and pharmaceuticals. wikipedia.orgyufenggp.com
In the context of related syntheses, chloroacetyl chloride is used to produce 4-acetamidophenyl-2-chloroacetate, an intermediate in the synthesis of the acetaminophen prodrug propacetamol. scispace.comresearchgate.net This reaction involves the dropwise addition of chloroacetyl chloride to a mixture of acetaminophen, tetrahydrofuran (B95107) (THF), and triethylamine (B128534) at a reduced temperature. researchgate.net Chloroacetyl chloride is also employed in the synthesis of other biologically active molecules, where it is used to acylate amines to form amide linkers. chemicalbook.com
Utilization of Chlorobenzoyl Chlorides
Chlorobenzoyl chlorides, such as 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, are important intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals. solubilityofthings.com They are typically colorless to pale yellow liquids with a pungent odor and are sensitive to moisture. solubilityofthings.com
The primary role of 2-chlorobenzoyl chloride in the synthesis of this compound is to act as the acylating agent, providing the 2-chlorobenzoyl moiety that forms the ester with the phenolic hydroxyl group of paracetamol. The reactivity of chlorobenzoyl chlorides with nucleophiles like alcohols and phenols is a key aspect of their utility in ester synthesis. solubilityofthings.com The production of chlorobenzoyl chlorides can be achieved by reacting the corresponding chlorobenzoic acid with a chlorinating agent like thionyl chloride or by treating a chloro-trichloromethylbenzene compound with water in the presence of a Lewis acid. nih.govgoogle.com
Exploration of Organometallic Catalysis in Related Systems
While specific organometallic catalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organometallic catalysis are highly relevant to the synthesis of its precursors and analogous structures. numberanalytics.comnih.gov Organometallic chemistry provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of the diaryl ether and ester linkages present in these molecules. numberanalytics.comnih.gov
Transition metals, particularly palladium, copper, and gold, are at the forefront of modern organic synthesis and play a crucial role in reactions that can be adapted for the synthesis of complex molecules like this compound. mpg.dentnu.edu For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling, are instrumental in forming the C-N and C-C bonds that could be part of the synthesis of advanced analogs. nih.gov
Gold catalysis, in particular, has seen a surge in interest for its ability to activate alkynes and allenes towards nucleophilic attack, a process that can lead to the formation of various heterocyclic and carbocyclic scaffolds. mpg.de While not directly applied to the synthesis of this compound itself, these methods offer potential for creating structurally novel analogs. The development of user-friendly and air-stable catalysts continues to expand the applicability of these powerful synthetic tools. mpg.de
The versatility of organometallic catalysts lies in their ability to be fine-tuned through ligand modification. numberanalytics.com Chiral ligands, for example, can be employed to achieve asymmetric synthesis, which is of paramount importance in medicinal chemistry for the preparation of enantiomerically pure compounds. numberanalytics.com The ongoing research in organometallic catalysis is focused on developing more efficient, selective, and sustainable synthetic methods, which will undoubtedly impact the future synthesis of complex pharmaceutical compounds. rsc.org
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For this compound, various strategies can be employed to generate a diverse library of related compounds for structure-activity relationship (SAR) studies.
The Topliss method is a non-mathematical approach to drug design that provides a systematic guide for synthesizing analogs with potentially enhanced biological activity. ubaya.ac.idpublichealthinafrica.org It is based on the physicochemical properties of substituents, such as their lipophilic (π), electronic (σ), and steric (Es) parameters. drughunter.com The method suggests a stepwise modification of a parent compound, with the choice of the next substituent depending on the activity of the previously synthesized analog. drughunter.comnih.gov
The Topliss tree for aromatic substitution provides a clear roadmap for optimization. drughunter.com Starting with an unsubstituted phenyl ring, the method suggests a sequence of substitutions to explore the electronic and lipophilic space. For instance, if a 4-chloro substituent leads to increased activity, the next logical step might be to synthesize the 3,4-dichloro analog. drughunter.com Conversely, if the 4-chloro analog is less active, the introduction of a 4-methoxy group is recommended to probe the effect of an electron-donating group. drughunter.com A similar scheme exists for the optimization of alkyl side chains. drughunter.com
This operational scheme allows medicinal chemists to efficiently navigate the chemical space and identify promising candidates with a minimal number of synthetic steps. nih.gov The ultimate goal is to find a compound with optimal properties by systematically exploring the impact of different functional groups on biological activity. ubaya.ac.id
The synthesis of regioisomeric and substituted benzoate (B1203000) analogues is a key strategy to explore the SAR of this compound. By altering the substitution pattern on both the benzoate and the acetamidophenyl rings, it is possible to probe the importance of specific interactions with the biological target.
The synthesis of substituted benzoates can be achieved through various methods, including the reaction of substituted benzoic acids with appropriate coupling agents or the direct functionalization of pre-existing benzoate esters. acs.org For example, the synthesis of sulfamoyl benzoic acid analogues has been accomplished by reacting substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides with an appropriate amine. acs.org
The regioselectivity of these reactions is a critical aspect. For instance, in the synthesis of a series of ditopic ion pair receptors, the ortho-, meta-, and para-substituted benzoic acid linkers were readily synthesized in three steps from commercially available materials. nih.gov The study revealed that the substitution pattern significantly influenced the binding properties of the receptors. nih.gov Similarly, the synthesis of 2-substituted 1,2,3-triazoles can be achieved with high regioselectivity, affording only the 2-aryl substituted products. mdpi.com
The synthesis of ether lipid analogues also highlights the importance of regioselective reactions. For example, the opening of a glycidol (B123203) ring with an alcohol can be highly regioselective depending on the reaction conditions and the nature of the substituents. beilstein-journals.org These examples underscore the importance of controlling regiochemistry in the synthesis of complex molecules to ensure the desired biological activity.
Scaffold hopping is a powerful strategy in drug discovery that aims to identify novel molecular frameworks with similar biological activity to a known active compound. nih.govniper.gov.in This approach involves replacing the central core of a molecule while retaining the key pharmacophoric features responsible for its biological activity. nih.govuniroma1.it The goal is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. niper.gov.in
The concept of scaffold hopping has been successfully applied in various therapeutic areas, including the discovery of new analgesic drugs. nih.gov For example, starting from an isoxazole (B147169) derivative, a scaffold-hopping approach led to the discovery of a potent and selective NR2B antagonist with analgesic effects in a rat model of neuropathic pain. nih.gov
Scaffold hopping can be achieved through various computational and synthetic methods. slideshare.net These include replacing heterocyclic rings, ring opening or closure strategies, and the design of peptidomimetics. nih.govslideshare.net The underlying principle is to move from a known chemical space to a novel one, thereby increasing the structural diversity of potential drug candidates. niper.gov.in This strategy is particularly valuable for lead optimization and for generating new intellectual property. uniroma1.it
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for mapping the molecular architecture of 4-acetamidophenyl 2-chlorobenzoate (B514982). By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry, provide detailed information about the atomic connectivity and functional groups present.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-acetamidophenyl 2-chlorobenzoate, both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer characteristic signals that confirm the presence and connectivity of the acetamidophenyl and 2-chlorobenzoyl moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The acetamido group would exhibit two singlets: one for the methyl (CH₃) protons around δ 2.1 ppm and another for the amide (NH) proton, which can be broad and appear further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the two carbonyl carbons (one for the amide and one for the ester) in the δ 165-170 ppm range. The aromatic carbons would generate a series of signals between δ 115-150 ppm. The methyl carbon of the acetyl group would be observed in the upfield region, typically around δ 24 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Amide CH₃ | ~ 2.1 (s, 3H) | ~ 24.5 |
| Amide NH | ~ 9.9 (s, 1H) | - |
| Aromatic CH (Acetamidophenyl) | ~ 7.1-7.6 (m, 4H) | ~ 120-140 |
| Aromatic CH (2-Chlorobenzoyl) | ~ 7.3-8.1 (m, 4H) | ~ 126-135 |
| Ester C=O | - | ~ 164.0 |
| Amide C=O | - | ~ 168.5 |
| Aromatic C-O | - | ~ 147.0 |
| Aromatic C-N | - | ~ 137.0 |
| Aromatic C-Cl | - | ~ 133.0 |
| Aromatic C-C=O | - | ~ 130.0 |
Note: Predicted values are based on spectral data of analogous compounds. 's' denotes singlet, 'm' denotes multiplet.
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.
A strong absorption band corresponding to the N-H stretching of the secondary amide would appear around 3300 cm⁻¹. The spectrum would also be characterized by two distinct carbonyl (C=O) stretching vibrations: one for the ester group, typically around 1735-1750 cm⁻¹, and one for the amide group (Amide I band) around 1670-1690 cm⁻¹. The C-O stretching of the ester linkage would be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, while the C-Cl stretch from the chlorobenzoyl group would appear in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | ~ 3300 |
| Ester | C=O Stretch | ~ 1745 |
| Amide | C=O Stretch (Amide I) | ~ 1680 |
| Aromatic Rings | C=C Stretch | 1450-1600 |
| Ester | C-O Stretch | 1200-1300 |
| Aryl-Cl | C-Cl Stretch | 750-800 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₂ClNO₃), the expected exact mass would be calculated.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the purity of the compound and studying its fragmentation patterns. nih.gov The fragmentation in the mass spectrometer would likely involve the cleavage of the ester bond, which is a common fragmentation pathway for esters. This would lead to the formation of key fragment ions corresponding to the 4-acetamidophenoxy radical cation and the 2-chlorobenzoyl cation. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Elemental Composition Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound, with a molecular formula of C₁₅H₁₂ClNO₃, the theoretical elemental composition would be calculated to provide a benchmark for experimental results.
Interactive Data Table: Elemental Composition of C₁₅H₁₂ClNO₃
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 62.19 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.18 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.24 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.84 |
| Oxygen | O | 15.999 | 3 | 47.997 | 16.57 |
| Total | 289.718 | 100.00 |
Advanced Structural Analysis
While direct crystallographic data for this compound may not be readily available, insights into its solid-state structure and intermolecular interactions can be inferred from crystallographic studies of closely related compounds.
X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. Studies on analogous structures, such as other substituted phenyl benzoates or acetanilide (B955) derivatives, reveal common structural motifs and non-covalent interactions.
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.
Ligand-Receptor Interaction Profiling (e.g., with Cyclooxygenase-2 (COX-2) Receptor)
Molecular docking simulations have been instrumental in predicting the analgesic activity of paracetamol derivatives by examining their interaction with the Cyclooxygenase-2 (COX-2) enzyme, a key target in pain and inflammation pathways. uni-muenchen.dephyschemres.org Studies have utilized the crystal structure of the human COX-2 receptor (PDB ID: 3LN1) for these in silico experiments. unair.ac.idresearchgate.net
While specific interaction data for 4-acetamidophenyl 2-chlorobenzoate (B514982) is not extensively detailed, research on the closely related analogue, 4-acetamidophenyl 2,4-dichlorobenzoate (B1228512), provides significant insights. The docking of this analogue reveals key interactions with the amino acid residues within the COX-2 active site. The stability of the ligand-receptor complex is largely attributed to hydrogen bonds and hydrophobic interactions.
Key amino acid residues in the COX-2 binding site that are predicted to interact with paracetamol derivatives include Threonine (Thr) 192 and Asparagine (Asn) 368. researchgate.net For the 2,4-dichloro derivative, interactions with Histidine (His) 372 and Tryptophan (Trp) 373 are also observed, contributing to a stable binding conformation. researchgate.net The interaction with these specific residues suggests a strong potential for the inhibition of the COX-2 enzyme. The more amino acid residues a compound interacts with, the more stable the resulting complex is predicted to be. researchgate.net
Table 1: Predicted Interacting Amino Acid Residues in COX-2 for a Paracetamol Derivative
| Interacting Residue | Type of Interaction |
|---|---|
| Thr192 | Hydrogen Bond |
| Asn368 | Hydrogen Bond |
| His372 | Hydrogen Bond |
| Trp373 | Hydrogen Bond |
Data based on the analogue 4-acetamidophenyl 2,4-dichlorobenzoate. researchgate.net
Binding Energy Calculations and Affinity Prediction
Binding energy calculations are a critical component of molecular docking studies, providing a quantitative measure of the binding affinity between a ligand and its receptor. A lower binding energy value indicates a more stable ligand-receptor complex and, consequently, a higher predicted activity. researchgate.net
In silico studies on paracetamol derivatives have shown that modifications to the parent structure can significantly enhance binding affinity for the COX-2 receptor. unair.ac.id For instance, the binding free energy for paracetamol is reported as -6.21 kcal/mol, with an inhibition constant (Ki) of 28,043 nM. unair.ac.idresearchgate.net In contrast, the analogue 4-acetamidophenyl 2,4-dichlorobenzoate exhibits a much lower binding free energy of -10.01 kcal/mol and a correspondingly lower inhibition constant of 46.36 nM. unair.ac.id This suggests a significantly more stable and potent interaction with the COX-2 receptor compared to paracetamol.
These findings underscore the potential of the 2-chlorobenzoyl moiety in enhancing the inhibitory activity of the paracetamol scaffold against COX-2. The lower binding energy and inhibition constant predict that 4-acetamidophenyl 2-chlorobenzoate would require a lower concentration to achieve a therapeutic effect.
Table 2: Comparative Binding Energy and Inhibition Constants against COX-2
| Compound | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
|---|---|---|
| Paracetamol | -6.21 | 28,043 |
| 4-acetamidophenyl 2,4-dichlorobenzoate | -10.01 | 46.36 |
Data from in silico docking studies with COX-2 receptor (PDB ID: 3LN1). unair.ac.idresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is employed to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov For molecules similar to this compound, such as other benzoic acid derivatives and 2-acetamidophenyl acetate (B1210297), DFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(2d,p). nih.govresearchgate.netvjst.vn
While specific DFT studies on this compound are not publicly available, the application of this methodology would yield crucial information about its three-dimensional structure and the distribution of electron density. These calculations form the foundation for more advanced analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. For similar aromatic compounds, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. nih.gov Such an analysis for this compound would provide insights into its electronic stability and its propensity to engage in chemical reactions, which is vital for understanding its potential biological activity and metabolic fate.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. uni-muenchen.de In a typical MEP map, regions of negative potential (usually colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. youtube.com Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.com
For drug design, MEP maps are invaluable for understanding ligand-receptor interactions, as they can predict the regions of a molecule that are likely to form hydrogen bonds or other electrostatic interactions with a receptor's active site. vjst.vn An MEP analysis of this compound would reveal its reactive sites, providing a rationale for its observed binding orientation and affinity within the COX-2 receptor.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the conformational changes a molecule can undergo and the stability of its interactions with a biological target, such as a protein receptor.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on analogous structures, such as 2-acetamidophenyl acetate (2-AAPA), offers valuable insights. A study on 2-AAPA utilized MD simulations to investigate its conformational stability and binding to influenza neuraminidase. researchgate.net The simulations, typically run for nanoseconds, track the trajectory of each atom, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complex with the protein. For instance, a stable binding is often characterized by a low and converging RMSD value for the ligand-protein complex over the simulation period.
Such studies reveal that the ester linkage and the acetamido group, both present in this compound, can participate in crucial hydrogen bonding and hydrophobic interactions within a binding pocket. The conformational flexibility of the molecule, particularly the rotation around the ester and amide bonds, can be analyzed to identify the most energetically favorable binding poses.
Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational and Binding Stability Analysis
| Parameter | Description | Significance for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the compound's conformation when bound to a receptor. A lower, stable RMSD suggests a stable binding mode. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Highlights flexible regions of the molecule and the protein. High fluctuation in certain regions of the compound could indicate conformational adjustments upon binding. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breakage of hydrogen bonds between the ligand and the receptor. | The acetamido and ester groups of the compound are potential hydrogen bond donors and acceptors, crucial for specific binding interactions. |
| Binding Free Energy Calculation | Estimates the free energy change upon binding of the ligand to the receptor, often using methods like MM/PBSA or MM/GBSA. | Predicts the affinity of the compound for its target. A more negative value indicates a stronger, more favorable interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds.
For this compound, QSAR studies would involve compiling a dataset of structurally related compounds with experimentally determined biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
A study focusing on paracetamol derivatives investigated compounds with structural similarities to this compound, such as 4-acetamidophenyl 4-chlorobenzoate (B1228818) and 4-acetamidophenyl 2,4-dichlorobenzoate. poltekkesadisutjipto.ac.id This research utilized molecular docking to predict the binding affinity to the cyclooxygenase-2 (COX-2) enzyme, a common target for analgesic and anti-inflammatory drugs. The binding energies obtained from such docking studies can be used as the activity data in a QSAR model.
Table 2: Molecular Descriptors and Their Potential Influence on the Activity of this compound Analogs
| Descriptor Category | Example Descriptors | Potential Influence on Biological Activity |
| Electronic | Hammett constant (σ), Atomic partial charges | The chlorine atom on the benzoate (B1203000) ring is electron-withdrawing, which can influence the electronic distribution of the entire molecule and its interaction with the target. |
| Steric | Molar refractivity (MR), van der Waals volume | The size and shape of the 2-chlorobenzoyl group will affect how the molecule fits into the binding site of a receptor. |
| Hydrophobic | Partition coefficient (logP) | The overall hydrophobicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
| Topological | Connectivity indices | These descriptors encode information about the branching and connectivity of atoms in the molecule, which can be related to its shape and flexibility. |
The development of a robust QSAR model, often through multiple linear regression or machine learning algorithms, would allow for the virtual screening of a library of related compounds to prioritize the synthesis and testing of the most promising candidates.
Computer-Aided Drug Design (CADD) Frameworks
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. archive.org CADD can be broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the biological target, and ligand-based drug design (LBDD), which uses information from a set of known active molecules.
A CADD study on modified paracetamol derivatives provides a relevant framework for this compound. poltekkesadisutjipto.ac.idresearchgate.net In this research, a series of paracetamol esters were designed and evaluated in silico. The general workflow of such a CADD study is as follows:
Target Identification and Validation: The biological target, in this case, the COX-2 enzyme, is selected based on its role in a disease pathway. The 3D structure of the protein is obtained from a public repository like the Protein Data Bank (PDB). poltekkesadisutjipto.ac.id
Ligand Preparation: The 3D structure of this compound and its analogs are generated and optimized to find their lowest energy conformation.
Molecular Docking: The prepared ligands are "docked" into the active site of the receptor. This process predicts the preferred binding orientation and affinity of the ligand. The results are often expressed as a binding energy or a docking score.
Toxicity Prediction: In silico models are used to predict potential toxicity, such as hepatotoxicity or mutagenicity. This helps in the early identification of potentially harmful compounds.
A study on paracetamol derivatives, including 4-acetamidophenyl 4-chlorobenzoate, demonstrated that these modifications could lead to significantly lower (more favorable) binding energies compared to paracetamol itself when docked into the COX-2 receptor. researchgate.net
Table 3: Comparative In Silico Data for Paracetamol and a Related Analog
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (nM) | Predicted Toxicity Class (LD50) |
| Paracetamol | COX-2 (PDB ID: 3LN1) | -6.21 | 28,043 | IV (338 mg/kg) |
| 4-acetamidophenyl 4-chlorobenzoate | COX-2 (PDB ID: 3LN1) | -10.59 | 17.29 | IV (1551 mg/kg) |
Data adapted from a study on paracetamol derivatives. researchgate.net
This CADD approach allows for the rational design of new molecules with improved potency and potentially better safety profiles. For this compound, such a framework would be instrumental in exploring further chemical modifications to enhance its therapeutic potential.
Structure Activity Relationship Sar Investigations
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For esters of paracetamol, the key pharmacophoric features are derived from both the parent drug and the attached acyl group.
The 4-acetamidophenyl group itself is a well-established pharmacophore. Key features include:
The Acetamido Group (–NHCOCH₃): The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The amide functionality is crucial for the activity of paracetamol and its derivatives.
The Aromatic Ring: This provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions within a receptor pocket.
The Ester Linkage: The ester group in 4-acetamidophenyl 2-chlorobenzoate (B514982) connects the paracetamol moiety to the chlorobenzoic acid. This linkage influences the compound's solubility, stability, and metabolism, effectively making it a prodrug that can be hydrolyzed to release paracetamol and 2-chlorobenzoic acid.
The 2-chlorobenzoate moiety introduces additional pharmacophoric elements:
The Carboxyl Group (as an ester): The carbonyl oxygen is a hydrogen bond acceptor.
The Chlorine Atom: As an electron-withdrawing group, it influences the electronic properties of the aromatic ring. Its position at the ortho position creates specific steric and electronic effects that can be critical for binding to a target. For instance, in some series of compounds, the position of a halogen substituent is essential for inhibitory effects on specific biological targets. frontiersin.org
Impact of Substituent Variations on Bioactivity
The biological activity of a lead compound can be fine-tuned by systematically altering its substituents. For 4-acetamidophenyl 2-chlorobenzoate, variations can be considered on both the benzoate (B1203000) and the acetamidophenyl rings.
Variations on the Benzoate Ring: The nature, position, and size of substituents on the benzoate ring can dramatically alter the biological profile.
Electronic Effects: The presence of the electron-withdrawing chlorine atom at the ortho position in 2-chlorobenzoic acid derivatives has been shown to be a key factor in their antimicrobial activity. nih.gov Studies on other aromatic compounds show that electron-donating groups (like -OCH₃) versus electron-withdrawing groups (like -NO₂) can completely change the interaction with biological targets. For example, in a series of azo dyes, electron-donating substituents on a phenolic ring were preferred for oxidation by certain enzymes. ohsu.edu
Positional Isomerism: Moving the chlorine atom from the ortho to the meta or para position would likely result in different biological activities due to altered steric hindrance and electronic interactions with a target receptor. For example, in one study, a chloro-substituent at the para-position was found to lower the desired biological activity, suggesting an unfavorable steric or electronic effect at that specific location. uogqueensmcf.com
The table below summarizes findings from research on related benzoic acid derivatives, illustrating the impact of different substituents on antimicrobial activity.
| Compound Series | Substituent Variation | Impact on Bioactivity | Reference |
|---|---|---|---|
| 2-Chlorobenzoic Acid Derivatives | Conversion to Schiff's bases vs. Esters | Schiff's bases showed more potent antimicrobial activity than the corresponding esters. | nih.gov |
| Paracetamol Derivatives | Esterification with Ibuprofen/Naproxen | Resulting esters showed significant COX inhibition, superior to the parent drugs. | researchgate.net |
| Paracetamol Derivatives | Alkyl group size on phenoxy acetic acid esters | Ethyl and n-propyl groups showed good analgesic activity, while larger groups decreased it. | researchgate.net |
| Thiazolopyrimidine Derivatives | Substitution on a distal aryl ring | Para-substituted derivatives showed more significant anticancer activity than ortho- or meta-substituted ones. | ddtjournal.com |
Variations on the 4-Acetamidophenyl Ring: While the 4-acetamidophenyl moiety is often kept constant in the design of paracetamol prodrugs, modifications can still be informative. Altering the acetamido group could impact metabolism and activity. For example, converting the acyl moiety of paracetamol to a phthalimide (B116566) group has been explored to generate derivatives with different therapeutic potentials. researchgate.net
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between a compound's chemical structure and its biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with experimental outcomes.
For compounds related to this compound, QSAR studies have been instrumental in understanding the key drivers of their bioactivity. A study on 2-chlorobenzoic acid derivatives, for instance, evaluated their antimicrobial activity against various bacterial and fungal strains. nih.gov The researchers developed QSAR models to explain the observed activities.
The key findings from this QSAR study were:
The antimicrobial activities of the 2-chlorobenzoic acid derivatives were governed by topological parameters . nih.gov
Specifically, the second-order molecular connectivity index (²χ) and the valence second-order molecular connectivity index (²χᵛ) showed a strong correlation with the antibacterial and antifungal activities. nih.gov
These molecular descriptors relate to the branching and connectivity of atoms within the molecule, essentially quantifying aspects of its size and shape. A positive correlation with these indices would suggest that larger, more branched molecules in the series might have better activity, while a negative correlation would suggest the opposite.
The general equation for a QSAR model can be represented as: Biological Activity = f(Molecular Descriptors)
In the case of the 2-chlorobenzoic acid derivatives, the developed QSAR models allowed the researchers to predict the antimicrobial activity of other, unsynthesized compounds in the same class, guiding future synthetic efforts toward more potent agents. nih.gov Similar QSAR studies on other compound series have successfully used descriptors related to electronic properties (like Hammett's constant, σ) and lipophilicity (like the partition coefficient, π or logP) to predict biological outcomes. ohsu.eduuogqueensmcf.com
The table below presents examples of molecular descriptors and their relevance in QSAR studies of related compound classes.
| Compound Series | Key Molecular Descriptors | Biological Outcome Correlated | Reference |
|---|---|---|---|
| 2-Chlorobenzoic Acid Derivatives | Topological indices (²χ, ²χᵛ) | Antimicrobial activity (antibacterial and antifungal) | nih.gov |
| Azo Dyes | Electronic properties (Hammett constants, σ) | Enzymatic oxidation rate | ohsu.edu |
| Dihydropyrimidinone Derivatives | Various 2D descriptors leading to a predictive model (R² = 0.958) | Alkaline phosphatase inhibition | nih.gov |
Bioactivity and Mechanistic Studies Excluding Human Clinical Data
In Vitro Enzyme Inhibition Assays
The inhibitory activity of 4-acetamidophenyl 2-chlorobenzoate (B514982) and its analogs has been evaluated against several key enzymes implicated in inflammation and disease progression.
Derivatives of 4-acetamidophenyl 2-chlorobenzoate have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking studies have been employed to predict the binding affinity of these compounds to the COX-2 receptor.
In one such in silico study, several modified paracetamol derivatives were evaluated for their interaction with the COX-2 receptor (PDB ID: 3LN1). Current time information in Bangalore, IN.researchgate.net The findings indicated that these derivatives exhibited lower free binding energy values and inhibition constants compared to paracetamol, suggesting a more stable binding to the receptor. Current time information in Bangalore, IN.researchgate.net For example, 4-acetamidophenyl 4-chlorobenzoate (B1228818) and 4-acetamidophenyl 2,4-dichlorobenzoate (B1228512) demonstrated significant binding potential. Current time information in Bangalore, IN. The 2-phenylaminobenzoic acid framework is considered important for achieving selective COX-2 inhibition. mdpi.com
The antitumor effects of COX-2 inhibition have been noted in various tumor models, and this action is linked to a reduction in the immunosuppressive tumor microenvironment, an effect dependent on the presence of CD8+ T cells. mdpi.com The combination of COX-2 inhibition with immunotherapy has been shown to enhance the antitumor response by increasing the number of tumor-infiltrating T cells. mdpi.com
Table 1: Molecular Docking Results of Paracetamol Derivatives against COX-2 Receptor
| Compound | Free Binding Energy (kcal/mol) | Inhibition Constant (nM) |
|---|---|---|
| 4-acetamidophenyl 4-chlorobenzoate | -10.59 | 17.29 |
| 4-acetamidophenyl 3,4-dichlorobenzoate | -10.17 | 35.21 |
| 4-acetamidophenyl 4-(trifluoromethyl)benzoate | -8.79 | 360.88 |
| 4-acetamidophenyl 2,4-dichlorobenzoate | -10.01 | 46.36 |
| 4-acetamidophenyl 4-nitrobenzoate | -9.32 | 146.65 |
| Paracetamol (Comparator) | -6.21 | 28,043 |
Data sourced from in silico molecular docking studies. Current time information in Bangalore, IN.researchgate.net
The inhibitory profile of this compound derivatives extends beyond COX-2 to other significant enzyme targets.
Lipoxygenase: Several non-steroidal anti-inflammatory drugs (NSAIDs) have been identified as inhibitors of 15-lipoxygenase (15-LOX). nih.gov A highly sensitive chemiluminescence method has been used to determine the inhibitory effects of these drugs. nih.gov For instance, Naproxen, Aspirin, and Acetaminophen (B1664979) have shown potent inhibition of 15-LOX with low IC50 values. nih.gov Some 1,3,4-thiadiazole-thiazolidinone hybrids have demonstrated dual inhibition of both COX-2 and 15-LOX, with their activity being dependent on the size of substituents at the 5th position. researchgate.net
Kinases: Derivatives of this compound have shown inhibitory activity against various kinases, which are crucial in cellular signal transduction. A series of piperazinylquinoxaline-based derivatives demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. One of the most potent compounds in this series, compound 11, exhibited an IC50 value of 0.19 µM against VEGFR-2. Similarly, a new wave of bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also showed potent VEGFR-2 inhibition, with IC50 values in the nanomolar range.
Neuraminidase: Neuraminidase is a key enzyme for influenza virus replication, making it a prime target for antiviral drugs. A close analog, 2-acetamidophenyl acetate (B1210297) (2-AAPA), has been identified as an influenza neuraminidase inhibitor through molecular docking and experimental studies. mdpi.com Other research has focused on developing novel neuraminidase inhibitors, with some 1,3,4-oxadiazole (B1194373) derivatives showing potent inhibitory activity, with IC50 values as low as 0.027 µM, which is more potent than the commercial drug oseltamivir (B103847) carboxylate (OSC).
Aldose Reductase: Aldose reductase is an enzyme implicated in the complications of diabetes. Inhibition of this enzyme has been shown to counteract oxidative-nitrosative stress and the activation of poly(ADP-ribose) polymerase (PARP) in tissues affected by diabetes. The aldose reductase inhibitor fidarestat (B1672664) has been demonstrated to prevent the accumulation of sorbitol pathway intermediates in the sciatic nerve and retina of diabetic rats.
Table 2: Inhibitory Activity against Various Enzymes
| Compound/Derivative Class | Enzyme Target | IC50 / % Inhibition |
|---|---|---|
| Piperazinylquinoxaline derivative (Compound 11) | VEGFR-2 | 0.19 µM |
| bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline (Compound 23j) | VEGFR-2 | 3.7 nM |
| 1,3,4-Oxadiazole derivative (Compound 6d) | Neuraminidase | 0.027 µM |
| Naproxen | 15-Lipoxygenase | 3.52 ± 0.08 µM |
| Aspirin | 15-Lipoxygenase | 4.62 ± 0.11 µM |
| Acetaminophen | 15-Lipoxygenase | 6.52 ± 0.14 µM |
Data compiled from various in vitro enzyme inhibition assays. nih.gov
Cell-Based Assays (Excluding Human Clinical Origin)
The biological effects of this compound derivatives have also been explored in various cell-based models.
Several derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives displayed notable cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 6.4 to 19.4 µM. Similarly, a series of piperazinylquinoxaline-based compounds showed better antitumor results against A549 (lung cancer), HepG2, Caco-2 (colon cancer), and MDA (breast cancer) cell lines when compared to sorafenib.
Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have also been investigated for their cytotoxic effects, showing selective activity against cancer cells with minimal toxicity to normal mammalian cells. Furthermore, 4-aminobenzoic acid derivatives have exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values as low as 15.0 µM.
Table 3: Antiproliferative Activity of Derivatives in Cancer Cell Lines
| Derivative Class | Cell Line | IC50 (µM) |
|---|---|---|
| bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline | HepG2 | 6.4 - 19.4 |
| bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline | MCF-7 | 6.4 - 19.4 |
| Piperazinylquinoxaline-based derivatives | A549, HepG-2, Caco-2, MDA | 6.48 - 38.58 |
| 4-aminobenzoic acid derivatives | HepG2 | ≥ 15.0 |
Data sourced from various cell-based antiproliferative assays.
Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. These compounds showed greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts.
N-(3-acetylphenyl)-2-chlorobenzamide and its derivatives have exhibited antimicrobial activity against various bacterial strains, including Enterococcus faecalis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. Additionally, a series of N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.
The mechanism of action for some of these derivatives involves the modulation of key cellular pathways. The potent bis( Current time information in Bangalore, IN.mdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative, 23j, was found to arrest the HepG2 cell cycle in the G2/M phase and induce apoptosis. This was accompanied by a significant increase in the levels of caspase-3 and caspase-9, an increased BAX/Bcl-2 ratio, and a decrease in the level of the anti-apoptotic protein Bcl-2. The high correlation between VEGFR-2 inhibition and cytotoxicity suggests that the inhibition of this receptor is a primary driver of cell death.
Furthermore, the aldose reductase inhibitor fidarestat has been shown to counteract the activation of Poly(ADP-ribose) polymerase (PARP) induced by high glucose in Schwann cells, a key mechanism in the development of diabetic neuropathy. This highlights the role of these compounds in mitigating cellular stress pathways.
In Vitro Metabolic Stability and Biotransformation Studies
Enzymatic Hydrolysis Pathways
The primary biotransformation pathway for this compound is enzymatic hydrolysis of its ester linkage. This cleavage is anticipated to be carried out by various ubiquitous esterolytic enzymes present in biological matrices such as plasma and liver. nih.gov Studies on structurally analogous compounds, such as other 4-acetamidophenyl esters, confirm that hydrolysis is a key metabolic step. For instance, research on 4-acetamidophenyl 2,2,2-trichloroethyl carbonate demonstrated its hydrolysis by esterases and peptide hydrolases. nih.gov Similarly, benorylate (4-acetamidophenyl-2-acetoxybenzoate) is known to undergo hydrolysis to release its constituent active molecules. nih.gov
The hydrolysis of this compound yields two main products: 4-acetamidophenol (paracetamol) and 2-chlorobenzoic acid. The stability of related amide structures has also been investigated. For example, the compound N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as compound 4e in a study) was found to be exceptionally stable against oxidative metabolism by both mouse and human liver microsomes in the presence of NADPH and relatively stable to enzymatic hydrolysis in liver and plasma. nih.govfrontiersin.org This suggests that while the ester bond in this compound is susceptible to hydrolysis, other chemical linkages like amides can confer greater metabolic stability. The enzymatic process for the hydrolysis of the chlorinated aromatic moiety is detailed in studies of enzymes like 4-chlorobenzoyl-CoA dehalogenase, which catalyzes the hydrolysis of the chloro-substituted benzoyl group. ebi.ac.uk
Prodrug Conversion Mechanisms (if applicable for related structures)
The structure of this compound is characteristic of a prodrug designed to release an active pharmaceutical ingredient—in this case, 4-acetamidophenol (paracetamol)—upon metabolic conversion. The conversion mechanism is the enzymatic hydrolysis described previously (Section 6.3.1). Esterases, which are widely distributed in the body, cleave the ester bond, liberating paracetamol and 2-chlorobenzoic acid.
This strategy is a common approach in medicinal chemistry to enhance the properties of a parent drug. The general principle of prodrug activation via enzymatic cleavage is well-established for various functional groups. For example, phosphate (B84403) ester prodrugs are designed to be converted to the active drug by alkaline phosphatase (ALP). nih.gov Another sophisticated example is the 'ProTide' approach for nucleotide analogues, where phosphoramidate (B1195095) moieties are cleaved by esterases and phosphoramidases to release the active nucleotide. nih.gov The activation of these 'ProTides' often involves an initial esterase-mediated cleavage, followed by an intramolecular cyclization that facilitates the release of the active drug. nih.gov For this compound, the conversion is more direct, relying on a single enzymatic hydrolysis step to achieve its therapeutic purpose.
Investigation of Molecular Mechanisms of Action
Ligand-Protein Interaction Characterization
The molecular action of this compound and its derivatives is believed to be mediated through direct interaction with specific protein targets, primarily enzymes involved in inflammation such as cyclooxygenase (COX). In silico molecular docking studies on paracetamol derivatives have provided significant insights into these interactions. unair.ac.id
A study analyzing the binding of various 4-acetamidophenyl benzoate (B1203000) derivatives to the COX-2 enzyme (PDB ID: 3LN1) predicted that these compounds could be more stable in their ligand-receptor binding than paracetamol itself. unair.ac.id The binding free energy and inhibition constant (Ki) are key parameters indicating the stability and strength of this interaction. unair.ac.id For instance, derivatives like 4-acetamidophenyl 4-chlorobenzoate showed significantly lower binding free energy and Ki values compared to paracetamol, suggesting a more robust and stable bond with the COX-2 active site. unair.ac.id The active site of COX enzymes is a narrow hydrophobic channel, and nonsteroidal anti-inflammatory drugs (NSAIDs) typically bind within this channel to exert their inhibitory effects. nih.gov The presence of the chlorobenzoyl moiety on the 4-acetamidophenyl scaffold appears to enhance this binding affinity. unair.ac.id
Table 1: In Silico Docking Results of Paracetamol Derivatives with COX-2 Receptor (PDB ID: 3LN1)
| Compound | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
|---|---|---|
| Paracetamol (Reference) | -6.21 | 28,043 |
| 4-acetamidophenyl 4-chlorobenzoate | -10.59 | 17.29 |
| 4-acetamidophenyl 3,4-dichlorobenzoate | -10.17 | 35.21 |
| 4-acetamidophenyl 2,4-dichlorobenzoate | -10.01 | 46.36 |
| 4-acetamidophenyl 4-nitrobenzoate | -9.32 | 146.65 |
Apoptosis Induction in Cell Lines (if observed for derivatives)
Derivatives structurally related to this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. Research on N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (compound 4e), an amide analogue, showed that it induces apoptosis in the HL60 human leukemia cell line. nih.gov This pro-apoptotic effect was accompanied by a blockage of the cell cycle in the G2/M phase. nih.gov At a concentration of 5 µM, compound 4e led to a considerable increase in both the G2/M cell population (24.51%) and apoptosis (14.66%) compared to untreated control cells. nih.gov
This finding is consistent with broader observations that many NSAIDs can induce apoptosis at high concentrations, an effect often linked to the induction of COX-2 protein. nih.gov However, the mechanisms can be complex and may occur independently of COX inhibition. For the derivative 4e, the cytotoxic activity was found to be independent of Src kinase inhibition or effects on tubulin polymerization, suggesting alternative mechanisms of action are at play. nih.gov
Modulation of Specific Biological Pathways
Investigations into the molecular mechanisms of related compounds have identified the modulation of key signaling pathways involved in cell growth, inflammation, and apoptosis. The derivative N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) was found to significantly impact the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov
Specifically, kinase profiling revealed that compound 4e substantially reduces the activity of ERK1/2, a member of the MAPK family, by over 99%. nih.gov The MAPK/ERK pathway is crucial for signaling cell proliferation and survival, and its inhibition is a therapeutic strategy for cancer. google.comgoogle.com Concurrently, compound 4e was shown to greatly upregulate the pro-apoptotic c-Jun N-terminal kinase (JNK) by 84%. nih.gov
These findings indicate that derivatives of this compound can exert their biological effects by simultaneously inhibiting pro-survival pathways (ERK1/2) and activating pro-apoptotic pathways (JNK). Furthermore, anti-inflammatory compounds frequently interact with the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammation. poltekkesadisutjipto.ac.idnih.gov The NF-κB pathway and the Nrf2 pathway, which regulates responses to oxidative stress, are known to co-regulate cellular responses, suggesting another potential, though not yet demonstrated, avenue of modulation for this class of compounds. nih.gov
Degradation Pathways and Environmental Fate Studies
Photochemical Degradation Analysis
Photochemical degradation involves the breakdown of a molecule due to the absorption of light energy. For 4-acetamidophenyl 2-chlorobenzoate (B514982), several photochemical reactions can be anticipated based on its chemical structure, which includes a chlorobenzoate group and an acetanilide (B955) group.
The presence of a chloroaromatic system suggests that a primary photochemical reaction would be the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process, initiated by UV radiation, would generate a highly reactive aryl radical. This radical can then participate in a variety of subsequent reactions, such as abstracting a hydrogen atom from the surrounding medium to form 4-acetamidophenyl benzoate (B1203000), or reacting with water to produce hydroxylated byproducts. The photodegradation of related compounds like alachlor, a chloroacetanilide herbicide, has been shown to proceed via the homolytic scission of the C-Cl bond. scispace.com
Furthermore, the acetanilide moiety itself can undergo photochemical transformations. Studies on other acetanilide derivatives have shown that they can undergo photo-Fries rearrangement, cleavage of the amide bond, or oxidation of the acetyl group. scispace.comresearchgate.net For instance, the photodegradation of pyrimethanil, which contains an aniline (B41778) derivative, can result in the formation of acetanilide as a breakdown product. psu.edu
Table 1: Potential Photochemical Degradation Products of 4-Acetamidophenyl 2-Chlorobenzoate and Related Compounds
| Initial Compound | Potential Photoproducts | Reference |
| This compound | 4-Acetamidophenyl benzoate, 2-Hydroxy-4-acetamidophenyl benzoate, Paracetamol, 2-Chlorobenzoic acid | Inferred from scispace.compsu.edu |
| Alachlor (a chloroacetanilide) | Hydroxyalachlor, Norchloralachlor, 2',6'-Diethylacetanilide | scispace.com |
| Pyrimethanil | Acetanilide, Catechol, Hydroxy-pyrimethanil derivatives | psu.edu |
Chemical and Enzymatic Degradation Mechanisms
The degradation of this compound in the environment is also significantly influenced by chemical and enzymatic processes. The ester and amide linkages in the molecule are susceptible to hydrolysis, and the chlorinated aromatic ring can be targeted by microbial enzymes.
Chemical Degradation: The primary chemical degradation pathway for this compound is expected to be the hydrolysis of its ester bond. This reaction, which can be catalyzed by acids or bases, would cleave the molecule into 4-acetamidophenol (paracetamol) and 2-chlorobenzoic acid. The rate of hydrolysis is dependent on pH and temperature. Ester hydrolysis is a common degradation pathway for many pharmaceutical and industrial chemicals. mdpi.com
Enzymatic Degradation: Enzymatic degradation by microorganisms is a crucial process in the environmental breakdown of organic pollutants. For this compound, two main types of enzymatic reactions are anticipated:
Esterase and Amidase Activity: Esterase enzymes can catalyze the hydrolysis of the ester linkage, yielding paracetamol and 2-chlorobenzoic acid. Similarly, amidase enzymes could potentially hydrolyze the amide bond of the acetamido group, although this is generally a more stable linkage. Studies on other 4-acetamidophenyl esters have demonstrated their hydrolysis by various esterolytic enzymes. nih.govoup.com
Degradation of the Aromatic Rings: The resulting degradation products, paracetamol and 2-chlorobenzoic acid, can be further metabolized by microorganisms.
Paracetamol degradation: Bacteria have been identified that can degrade paracetamol, often initiating the process by hydrolyzing it to 4-aminophenol (B1666318) and acetic acid. 4-aminophenol is then typically converted to hydroquinone (B1673460) before the aromatic ring is cleaved. researchgate.netresearchgate.net
2-Chlorobenzoic acid degradation: The microbial degradation of chlorobenzoic acids is well-documented. Bacteria capable of degrading these compounds often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechols. researchgate.netjbarbiomed.com This is followed by cleavage of the catechol ring and further metabolism. A key initial step is often dehalogenation, where the chlorine atom is removed from the aromatic ring, a reaction catalyzed by dehalogenase enzymes. nih.govimrpress.com For example, Arthrobacter sp. has been shown to dehalogenate 4-chlorobenzoate (B1228818) as the first step in its degradation pathway. nih.gov
Table 2: Key Enzymes and Pathways in the Degradation of Compounds Related to this compound
| Compound/Functional Group | Enzyme/Pathway | Degradation Products | Organism Example | Reference |
| Ester Linkage | Esterase | Carboxylic acid + Alcohol | Various | nih.govoup.com |
| 4-Chlorobenzoate | Dehalogenase, Dioxygenase | 4-Hydroxybenzoate, Protocatechuate | Arthrobacter sp. | nih.gov |
| 2-Chlorobenzoate | 2-Halobenzoate-1,2-dioxygenase | Catechol | Burkholderia cepacia | researchgate.net |
| Paracetamol (4-Acetamidophenol) | Amidase, Hydroxylase | 4-Aminophenol, Hydroquinone | Various bacteria | researchgate.netresearchgate.net |
Environmental Stability Assessment
The environmental stability of this compound is a measure of its persistence in different environmental compartments such as soil and water. This persistence is determined by the rates of the degradation processes discussed above.
Based on the susceptibility of its functional groups to degradation, this compound is not expected to be highly persistent in the environment. The ester linkage is prone to chemical and enzymatic hydrolysis, which would be a primary degradation pathway. Studies on paracetamol, a potential hydrolysis product, indicate that it is not highly persistent in the environment, although its continuous introduction into aquatic systems can lead to detectable concentrations. nih.govkingston.ac.uk
However, the chlorobenzoic acid moiety may exhibit greater persistence. The biodegradation of chlorinated aromatic compounds is dependent on the presence of specific microbial populations with the necessary catabolic enzymes. While some bacteria can degrade chlorobenzoates, the rate of degradation can be slow, and these compounds can persist in environments where such microbial activity is limited. nih.govjbarbiomed.com For instance, one study indicated that p-chlorobenzoic acid was completely degraded by a soil inoculum in 64 days. epa.gov
Table 3: Environmental Persistence of Related Compounds
| Compound | Environmental Matrix | Half-life/Degradation Time | Notes | Reference |
| p-Chlorobenzoic acid | Soil | 64 days for complete degradation | Aerobic conditions | epa.gov |
| Paracetamol | Surface Water | Generally low persistence, but frequently detected | High consumption and continuous release | nih.govkingston.ac.uk |
| Ibuprofen | Sewage Treatment Works Effluent | Can be persistent | Metabolites also detected | kingston.ac.uk |
Future Directions and Research Perspectives
Rational Design of Novel Derivatives with Enhanced Bioactivity
The rational design of new chemical entities based on a lead compound is a cornerstone of modern drug discovery. For 4-acetamidophenyl 2-chlorobenzoate (B514982), this approach can be systematically applied to generate derivatives with potentially superior biological activities. The core strategy involves making targeted structural modifications to optimize the compound's interaction with biological targets, improve its pharmacokinetic profile, and reduce potential off-target effects.
One key area of focus is the modification of the substituent groups on both the phenyl rings. For instance, altering the position and nature of the chloro-substituent on the benzoate (B1203000) ring could significantly influence the molecule's electronic and steric properties, thereby affecting its binding affinity to target proteins. Similarly, modifications to the acetamido group could be explored.
A study on N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide, a related compound, demonstrated that substitutions on the benzoyl ring can lead to potent antiproliferative activity against various cancer cell lines. nih.gov This suggests that similar modifications to 4-acetamidophenyl 2-chlorobenzoate could yield compounds with significant anticancer potential.
Future research in this area should leverage structure-activity relationship (SAR) studies to guide the design of new derivatives. By systematically synthesizing and testing a library of analogs, researchers can identify key structural features that contribute to the desired biological activity.
Table 1: Potential Modifications for Derivative Design
| Moiety to Modify | Potential Substituents | Rationale |
| 2-chlorobenzoyl ring | Different halogens (F, Br, I), alkyl groups, alkoxy groups, nitro groups | To modulate electronic and steric properties for enhanced target binding. |
| Acetamido group | Different acyl groups, alkylation of the nitrogen | To alter hydrogen bonding capacity and metabolic stability. |
| Ester linkage | Replacement with amide, sulfonamide, or other bioisosteres | To improve stability and pharmacokinetic properties. |
Exploration of Alternative Therapeutic Avenues
While the structural similarity of this compound to paracetamol suggests potential analgesic and anti-inflammatory properties, its unique chemical makeup could open doors to other therapeutic applications. The presence of the 2-chlorobenzoate moiety introduces a significant structural change that could lead to novel biological activities.
Research into related 4-acetamidophenyl derivatives has revealed a broad spectrum of pharmacological effects, including kinase inhibition and anticancer activity. nih.govtandfonline.com For example, certain N-phenylacetyl derivatives of (4-amino-2,6-dimethylphenylsulfonyl)nitromethane have been shown to be inhibitors of the enzyme aldose reductase, indicating potential in treating diabetic complications.
Furthermore, the exploration of this compound's effect on different biological pathways is warranted. High-throughput screening of this compound and its derivatives against a panel of disease-relevant targets could uncover unexpected therapeutic opportunities. For instance, its potential as an inhibitor of enzymes like 15-lipoxygenase (15-LOX), which is implicated in inflammation and certain types of cell death, could be investigated. ontosight.ai
Advanced Computational Modeling Applications
In silico methods are invaluable tools in modern drug discovery, offering a time- and cost-effective way to predict the biological activity and properties of chemical compounds. For this compound, advanced computational modeling can be employed in several key areas.
Molecular docking studies can predict the binding affinity and mode of interaction of the compound and its derivatives with various biological targets. An in-silico study has already been conducted on this compound and its analogs to assess their analgesic activity by docking with the COX-2 receptor. unair.ac.idscribd.comresearchgate.net The results of such studies can guide the rational design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific amino acid residues in the binding site. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of novel compounds before their synthesis.
A study on 2-acetamidophenyl acetate (B1210297), a structural isomer, utilized molecular docking and dynamics to investigate its interaction with influenza neuraminidase, highlighting the utility of these methods in exploring potential antiviral applications. researchgate.net
Table 2: Computational Tools and Their Applications
| Computational Tool | Application |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. |
| QSAR Modeling | Correlate chemical structure with biological activity. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. |
Development of Novel Synthetic Routes
The development of efficient and scalable synthetic routes is crucial for the production of this compound and its derivatives for further research and potential commercialization. While the synthesis of this specific compound can be achieved through standard esterification reactions, exploring novel synthetic methodologies could offer several advantages, such as improved yields, reduced reaction times, and the use of more environmentally friendly reagents.
One approach could involve the use of novel coupling reagents to facilitate the esterification between 4-acetamidophenol and 2-chlorobenzoic acid. Research on the synthesis of related heterocyclic scaffolds has demonstrated the use of versatile precursors like N-(4-acetylphenyl)-2-chloroacetamide to generate a variety of bioactive molecules. researchgate.net
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of the synthesis. The synthesis of related benzofurans has been achieved through a one-pot reaction, suggesting the feasibility of such an approach for the target compound's derivatives.
The exploration of enzymatic synthesis methods could also be a promising avenue. Lipases, for example, can catalyze esterification reactions under mild conditions and with high selectivity, offering a greener alternative to traditional chemical synthesis.
Integration of Multi-Omics Data in Bioactivity Profiling
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the way we understand the biological effects of chemical compounds. The integration of multi-omics data can provide a comprehensive picture of the molecular changes induced by this compound in biological systems, helping to elucidate its mechanism of action and identify potential biomarkers of its activity.
Transcriptomic analysis, for instance, can reveal changes in gene expression patterns in cells or tissues treated with the compound, providing insights into the signaling pathways that are affected. Proteomic studies can identify changes in the levels and post-translational modifications of proteins, offering a more direct view of the functional changes occurring in the cell.
Metabolomic profiling can be used to analyze the changes in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the system in response to the compound. Studies on paracetamol have utilized metabolomics to identify biomarkers of drug-induced liver injury. nih.govmdpi.com
By combining data from these different omics platforms, researchers can construct a more complete picture of the compound's bioactivity. This integrated approach can help in identifying novel therapeutic targets, understanding the molecular basis of the compound's efficacy and toxicity, and developing personalized medicine strategies. A case study using multi-omics bioactivity profiling has shown success in grouping chemicals for read-across toxicity assessment, a strategy that could be applied to derivatives of this compound. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 4-acetamidophenyl 2-chlorobenzoate, and what methodological considerations are critical for optimizing yield and purity?
The compound can be synthesized via a condensation reaction between propargyl alcohol and 2-chlorobenzoyl chloride using SBA-Pr-NH₂ (a nano basic catalyst derived from functionalized SBA-15) under anhydrous conditions. A subsequent click reaction with azide-functionalized silsesquioxane yields the final product. Key considerations include:
- Catalyst optimization : 5–10 mol% SBA-Pr-NH₂ ensures efficient coupling while minimizing side reactions.
- Temperature control : Maintaining 60–65°C during condensation prevents thermal degradation.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) removes unreacted precursors, achieving yields up to 78% .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves the acetamido (δ 2.1 ppm, singlet) and chlorobenzoate (δ 7.3–8.1 ppm, aromatic) moieties.
- FT-IR : Confirms ester C=O stretches (~1740 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection (254 nm) assess purity (>95%) .
Q. How should researchers systematically name and identify derivatives of this compound to avoid ambiguity?
Use IUPAC rules with locants for substituents (e.g., "2-chloro" for benzoate substitution). Cross-validate using CAS Registry Numbers (e.g., 5003-48-5 for the parent compound) and spectral libraries. Avoid ad hoc abbreviations; instead, use full systematic names in publications .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported degradation pathways of 2-chlorobenzoate derivatives like this compound?
- Comparative pathway mapping : Use metagenomic data (e.g., MetaCyc pathways PWY-6221 and P183-PWY) to identify conserved enzymes (e.g., EC 1.14.12.24 and EC 1.13.11.2).
- Isotope labeling : Track ¹³C-labeled intermediates in enrichment cultures to confirm metabolic flux.
- Knockout studies : Disrupt candidate genes (e.g., cbdABC operon) to validate their role in dechlorination .
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound derivatives be addressed?
- Data collection : Use synchrotron radiation (λ = 0.7 Å) to achieve high resolution (d ≤ 0.8 Å).
- Refinement : Apply SHELXL-2018 with TWIN/BASF commands for twinned data.
- Validation : Cross-check hydrogen bonding via solid-state ¹³C CP/MAS NMR and Hirshfeld surface analysis .
Q. What computational approaches predict the reactivity of this compound under varying pH and solvent conditions?
- DFT calculations : Optimize geometry at B3LYP/6-31G** level to model hydrolysis kinetics.
- MD simulations : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents.
- pKa prediction : Use ChemAxon or SPARC to estimate acid/base behavior of the chloroester group .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of 4-acetamidophenyl benzoate derivatives?
- SAR studies : Synthesize analogs (e.g., 3-bromo, 4-fluoro) and assay against target enzymes (e.g., cyclooxygenase).
- Docking simulations : Use AutoDock Vina to compare binding affinities with receptor active sites.
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
